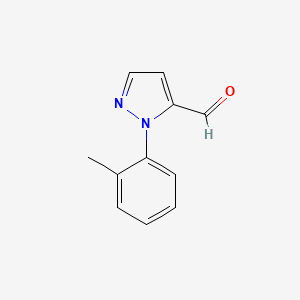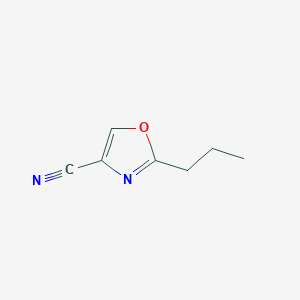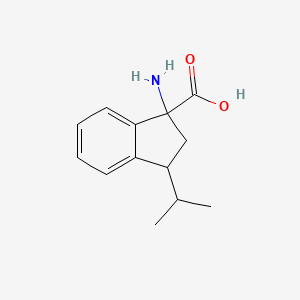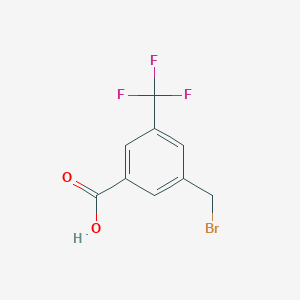
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O2. It has a molecular weight of 269.02 . This compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is 1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
- Summary of Application : “3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid” is a chemical compound used in various chemical synthesis processes . It’s a part of the Thermo Scientific Chemicals product portfolio .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis process being carried out. However, it’s generally used as a reagent in chemical reactions .
- Results or Outcomes : The outcomes of these synthesis processes can also vary greatly, but the use of “3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid” can help facilitate certain reactions and lead to the production of desired chemical compounds .
- Summary of Application : “3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid” might be used in the protodeboronation of pinacol boronic esters .
- Methods of Application : This involves a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Chemical Synthesis
Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This compound might be used in the formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The process involves a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Summary of Application : “3-(Trifluoromethyl)benzoic acid” might be used as a fluorination reagent .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis process being carried out .
- Results or Outcomes : The outcomes of these synthesis processes can also vary greatly, but the use of “3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid” can help facilitate certain reactions and lead to the production of desired chemical compounds .
Anti-Markovnikov Hydromethylation of Alkenes
Fluorination Reagents
- Summary of Application : This compound might be used in proteomics research .
- Methods of Application : The specific methods of application can vary greatly depending on the specific research being carried out .
- Results or Outcomes : The outcomes of these research processes can also vary greatly, but the use of “3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid” can help facilitate certain reactions and lead to the production of desired chemical compounds .
- Summary of Application : “3-(Trifluoromethyl)benzoic acid” might be used as a fluorinated building block .
- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis process being carried out .
- Results or Outcomes : The outcomes of these synthesis processes can also vary greatly, but the use of “3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid” can help facilitate certain reactions and lead to the production of desired chemical compounds .
Proteomics Research
Fluorinated Building Blocks
Eigenschaften
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-5-1-6(8(14)15)3-7(2-5)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIQUSXZKMQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

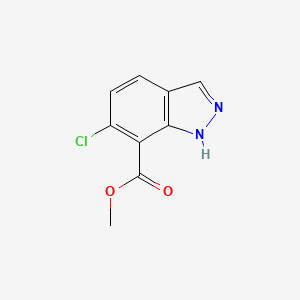
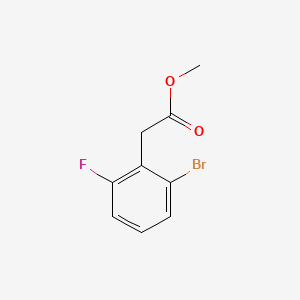
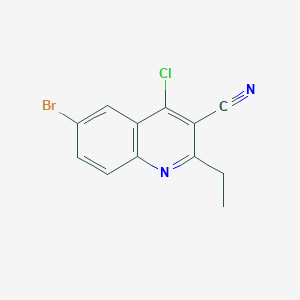
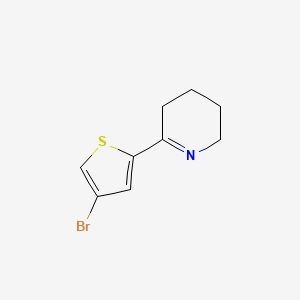
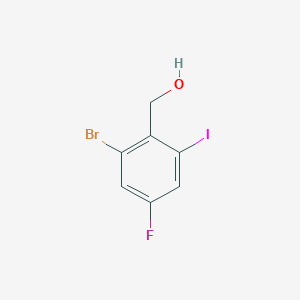
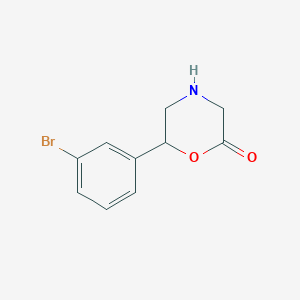
![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)
![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)
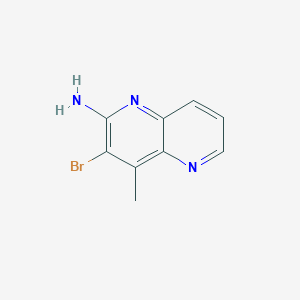
![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)
